

An In-depth Toxicological Profile of 4-Chloro-2-nitrotoluene

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Compound of Interest

Compound Name: 4-Chloro-2-nitrotoluene

Cat. No.: B043163

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for **4-Chloro-2-nitrotoluene** (CAS No. 89-59-8), a chemical intermediate used in the synthesis of dyes and pigments. The information is compiled from a variety of sources, including regulatory assessments and safety data sheets, to provide a detailed resource for professionals in research and drug development.

Acute Toxicity

4-Chloro-2-nitrotoluene exhibits a moderate order of acute toxicity via the oral route of exposure. The available data from non-guideline studies are summarized in the table below. Signs of toxicity reported in animal studies include yellow skin, orange urine, a bristled coat, ptosis (drooping of the upper eyelid), and irregular breathing.

Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	400 mg/kg bw	[1]
LD50	Mouse	Oral	800 mg/kg bw	[1]
LD50	Guinea Pig	Oral	3000 mg/kg bw	[1]
LD50	Female Rat	Oral	>5000 mg/kg bw	[1]

Irritation and Sensitization

Skin Irritation: Based on available data from a non-guideline study in rabbits, **4-Chloro-2-nitrotoluene** is not considered to be a skin irritant. In this study, 500 mg of the substance, mixed with physiological saline, was applied to the skin of rabbits for 24 hours. The resulting primary dermal irritation index was less than 0.5, indicating no significant irritation.^[1]

Eye Irritation: **4-Chloro-2-nitrotoluene** is considered to be mildly irritating to the eyes of rabbits. In a non-guideline study, 100 mg of the substance was applied to the eyes of rabbits, resulting in mild irritation. However, these effects were not sufficient to warrant a hazard classification.^[1]

Skin Sensitization: There is insufficient data to conclude on the skin sensitization potential of **4-Chloro-2-nitrotoluene**.

Genotoxicity

The genotoxic potential of **4-Chloro-2-nitrotoluene** has been investigated in a number of in vitro and in vivo studies, with mixed results. As a nitroaniline derivative, there are structural alerts for mutagenicity. The reduction of the nitro group can produce reactive radical species that have the potential to interact with DNA and cause oxidative damage.^[1]

Test System	Cell Line/Organism	Metabolic Activation	Result	Concentration(s) Tested	Reference(s)
Sister Chromatid Exchange	CHO cells	With and Without	Positive	18–351 µg/mL	
Unscheduled DNA Synthesis	Rat hepatocytes	Not Applicable	Positive	0.2 or 2 mM	
In vivo Micronucleus Assay	SPF 71 mice	Not Applicable	Negative	2200 mg/kg bw (oral)	[1]
Chemical-induced Transformation	BALB/c-3T3 cells	Not Applicable	Inactive	0.22–0.87 mM	

Carcinogenicity

There is insufficient information to definitively conclude on the carcinogenic potential of **4-Chloro-2-nitrotoluene**. An in vitro chemical-induced transformation assay in BALB/c-3T3 cells was inactive.[\[2\]](#) However, it is noted that a potential metabolite, 4-chloro-1,2-phenylenediamine, is a known carcinogen.[\[2\]](#) In a toxicokinetic study in rats, this metabolite was not detected in tissues or excreta.[\[2\]](#)

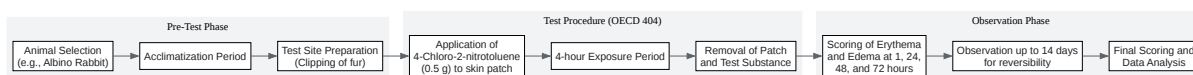
Reproductive and Developmental Toxicity

The available data on reproductive and developmental toxicity is limited. In a sperm morphology and vaginal cytology study in rats, no effects on male reproductive parameters were observed. However, interference with the estrous cycle in female rats was reported at concentrations of 600 or 1200 mg/kg bw/day.[\[2\]](#) There is no available data on developmental toxicity.

Experimental Protocols

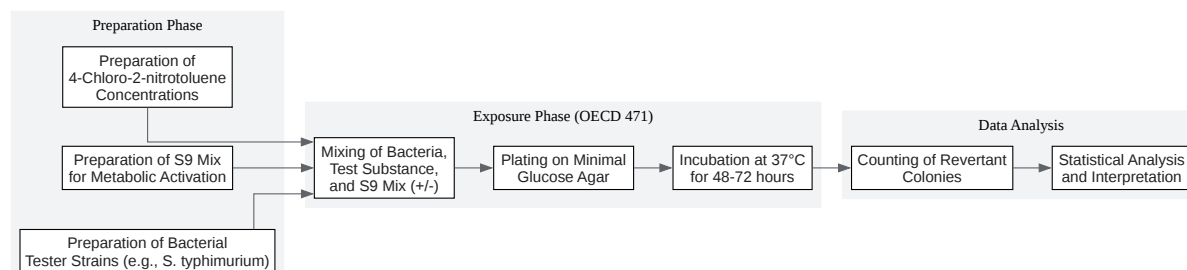
Detailed experimental protocols for the specific studies conducted on **4-Chloro-2-nitrotoluene** are not readily available in the public domain. The majority of the available data is from summary reports and safety data sheets which reference standard methodologies, such as those outlined in the OECD Guidelines for the Testing of Chemicals. For researchers planning to conduct toxicological studies on this compound, it is recommended to consult the relevant and current OECD guidelines for detailed experimental procedures.

Below are representations of generalized experimental workflows for common toxicological assays, based on OECD guidelines.



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Fig. 1: Generalized workflow for an acute dermal irritation study.

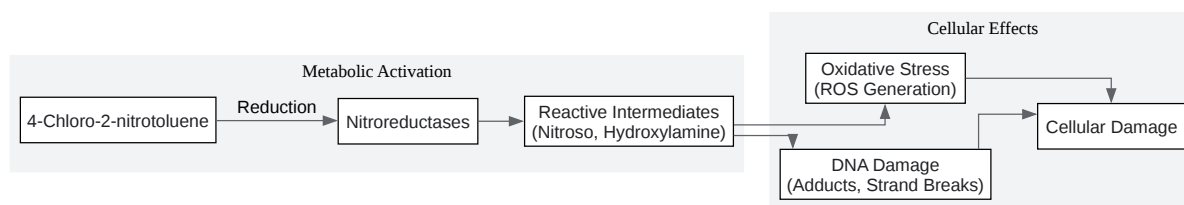


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Fig. 2: Generalized workflow for a bacterial reverse mutation (Ames) test.

Signaling Pathways

Specific signaling pathways affected by **4-Chloro-2-nitrotoluene** have not been extensively elucidated in the available literature. The primary mechanism of toxicity for nitroaromatic compounds is generally understood to involve the metabolic reduction of the nitro group. This process can generate reactive intermediates that lead to oxidative stress and DNA damage.



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Fig. 3: Postulated metabolic activation and toxicity pathway.

Further research is required to identify the specific cellular signaling pathways that are modulated by **4-Chloro-2-nitrotoluene** and its metabolites to fully understand its toxicological profile. This includes investigating potential interactions with key signaling molecules and pathways involved in cell cycle control, apoptosis, and DNA repair.

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References

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